molecular formula C7H7Br2NO B1272946 4-(Bromoacetyl)pyridine hydrobromide CAS No. 5349-17-7

4-(Bromoacetyl)pyridine hydrobromide

Cat. No. B1272946
Key on ui cas rn: 5349-17-7
M. Wt: 280.94 g/mol
InChI Key: RGALBQILADNMKA-UHFFFAOYSA-N
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Patent
US08481534B2

Procedure details

To a stirred solution of 1-(pyridin-4-yl)ethanone (10 g, 0.08 mol) in CCl4 (150 mL), Br2 (3.99 mL, 0.02 mol) was added dropwise at 0° C. The reaction mixture was then refluxed for 1 h, filtered, and dried in vacuo to afford 2-bromo-1-(pyridin-4-yl)ethanone hydro bromide (22 g, 94%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7](=[O:9])[CH3:8])=[CH:3][CH:2]=1.[Br:10]Br>C(Cl)(Cl)(Cl)Cl>[BrH:10].[Br:10][CH2:8][C:7]([C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(C)=O
Name
Quantity
3.99 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 783.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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